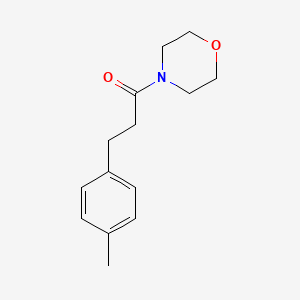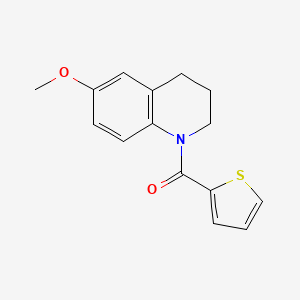
CYCLOPENTYL(4-METHYLPIPERAZINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(4-methylpiperazino)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by a cyclopentyl group attached to a methanone moiety, which is further linked to a 4-methylpiperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-methylpiperazino)methanone typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and n-butanol as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(4-methylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl(4-methylpiperazino)methanol.
Reduction: Formation of cyclopentyl(4-methylpiperazino)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(4-methylpiperazino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclopentyl(4-methylpiperazino)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl(4-methylpiperazinyl)methanol
- Cyclopentyl(4-methylpiperazinyl)ethanone
- Cyclopentyl(4-methylpiperazinyl)propanone
Uniqueness
Cyclopentyl(4-methylpiperazino)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group with a 4-methylpiperazine ring makes it a valuable scaffold for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
cyclopentyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)11(14)10-4-2-3-5-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXYVUTMIMIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B7484780.png)
![3'-[(4-chlorophenyl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7484791.png)
![2-phenoxy-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7484797.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7484809.png)
![(5-Chloro-3-methyl-1-benzofuran-2-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7484814.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7484821.png)
![2-{[3-(2-cyclohex-1-en-1-ylethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(4-ethylphenyl)butanamide](/img/structure/B7484827.png)
![2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7484829.png)
![[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(3-chlorophenyl)methanone](/img/structure/B7484831.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B7484838.png)

![N-[4-(methanesulfonamido)phenyl]-3-methylbutanamide](/img/structure/B7484864.png)
![1-Benzyl-6-[benzyl(methyl)amino]-3-methylpyrimidine-2,4-dione](/img/structure/B7484877.png)
